1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound It features a pyrazole ring substituted with a methoxyphenyl group and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the dioxidotetrahydrothiophenyl group: This could be done via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine may have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-amine: Lacks the methoxy group, which could affect its reactivity and biological activity.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-amine: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both the dioxidotetrahydrothiophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-20-12-4-2-10(3-5-12)13-8-14(15)17(16-13)11-6-7-21(18,19)9-11/h2-5,8,11H,6-7,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWZMCROLKJZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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